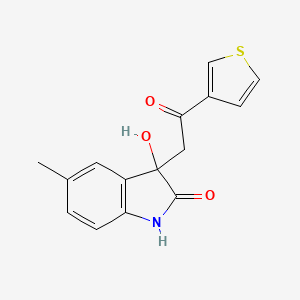![molecular formula C22H27N5O3 B2696649 1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946204-53-1](/img/structure/B2696649.png)
1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) describes the synthesis of novel pyridine and fused pyridine derivatives, starting from a similar chemical structure. These compounds were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies, suggesting potential for therapeutic applications. The newly prepared products exhibited antimicrobial and antioxidant activity, indicating their potential use in developing new therapeutic agents (Flefel et al., 2018).
Heterocyclic Synthesis
Al-Shiekh et al. (2004) reported the utility of certain compounds in the synthesis of new azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives, emphasizing classical synthetic approaches to alkyl and acyl azoles and azines. These synthetic methodologies can be essential for developing new chemical entities with potential biological activities (Al-Shiekh et al., 2004).
Antitumor and Antifungal Activity
Ismail and Elsayed (2018) utilized dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors for synthesizing heterocyclic compounds with antioxidant and antitumor activities. This study highlights the potential of such compounds in the development of new anticancer and antioxidant therapies (Ismail & Elsayed, 2018).
Antimicrobial Activity
Zaki et al. (2016) explored the synthesis and molecular orbital calculations of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, obtaining pyrazoles and pyrazolo[3,4-d]pyridazines via specific reactions. These compounds showed good antimicrobial, anti-inflammatory, and analgesic activities, indicating their potential as leads for developing new antimicrobial agents (Zaki et al., 2016).
Optical and Electronic Properties
Palion-Gazda et al. (2019) investigated a series of derivatives with electron-donating amino groups connected to various skeletons, to understand the impact on thermal, redox, UV–Vis absorption, and emission properties. This research contributes to the development of materials with potential applications in optoelectronics and photophysics (Palion-Gazda et al., 2019).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-14(2)20-18-12-23-27(17-6-5-15(3)16(4)11-17)21(18)22(29)26(24-20)13-19(28)25-7-9-30-10-8-25/h5-6,11-12,14H,7-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKECIHZBXCGBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)

![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)
![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)
![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)

![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)